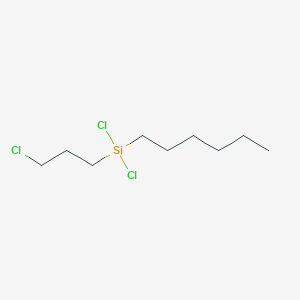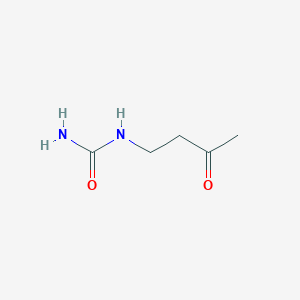
N-(3-Oxobutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxobutyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety attached to a 3-oxobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Oxobutyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions promote substrate selectivity, making it suitable for gram-scale synthesis .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe .
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxobutyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted urea compounds .
Scientific Research Applications
N-(3-Oxobutyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other important chemicals of commercial interest.
Medicine: This compound derivatives are explored for their potential pharmaceutical applications.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Oxobutyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that lead to the formation of different products . The exact molecular targets and pathways depend on the specific application and the type of reaction involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Oxobutyl)urea include other N-substituted ureas, such as N-methylurea, N-ethylurea, and N-phenylurea .
Uniqueness
This compound is unique due to its specific structure, which includes a 3-oxobutyl group attached to the urea moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it suitable for various applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an important building block for synthesizing other valuable chemicals. Further research into its properties and applications will likely uncover new uses and benefits.
Properties
CAS No. |
86231-07-4 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3-oxobutylurea |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)2-3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9) |
InChI Key |
IWQQKDUCMADDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


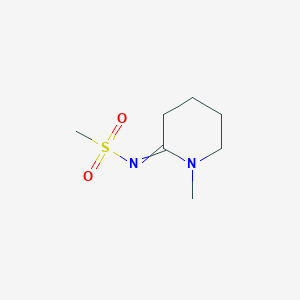
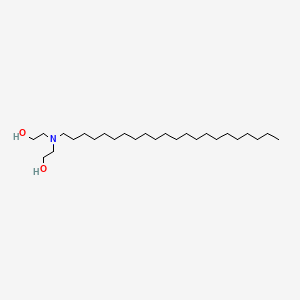
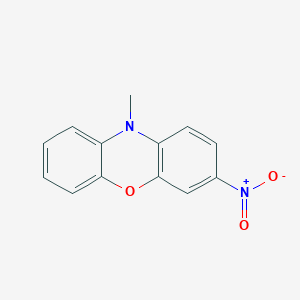


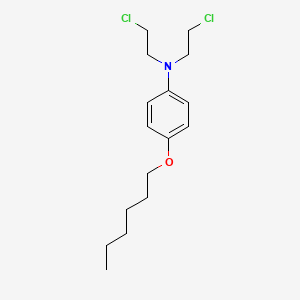

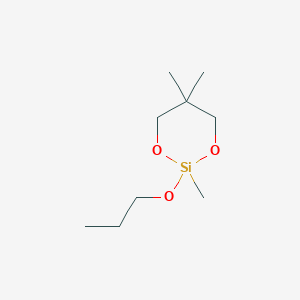
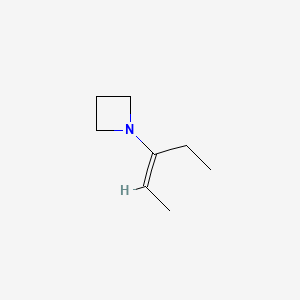
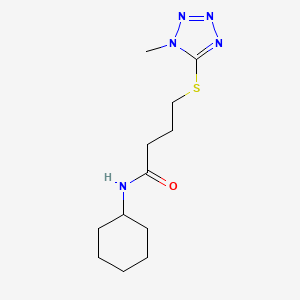
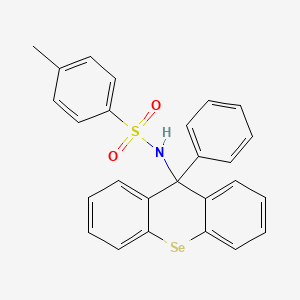
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
